(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid
Overview
Description
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a chiral compound with a unique structure that combines a phenyl group, a pyrazine ring, and a carboxamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-Phenylpropanoic acid and pyrazine-2-carboxylic acid.
Amidation Reaction: The carboxylic acid group of pyrazine-2-carboxylic acid is activated using a coupling reagent like N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA). This activated intermediate then reacts with the amine group of (S)-3-Phenylpropanoic acid to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxamido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated pyrazine derivatives.
Scientific Research Applications
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of pyrazine derivatives with biological macromolecules like proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Catalysis: It can serve as a ligand in coordination chemistry, facilitating the development of new catalytic systems for organic transformations.
Mechanism of Action
The mechanism of action of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The pyrazine ring can interact with aromatic residues in proteins, while the carboxamido group can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in the protein’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Phenyl-2-(pyridine-2-carboxamido)propanoic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
(S)-3-Phenyl-2-(pyrimidine-2-carboxamido)propanoic acid: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
(S)-3-Phenyl-2-(quinoline-2-carboxamido)propanoic acid: Similar structure but with a quinoline ring instead of a pyrazine ring.
Uniqueness
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is unique due to the presence of the pyrazine ring, which can participate in specific interactions with biological targets. The electronic properties of the pyrazine ring can also influence the compound’s reactivity and stability, making it distinct from its analogs with different heterocyclic rings.
Properties
IUPAC Name |
(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYZPDHMMZGQAP-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567409 | |
Record name | N-(Pyrazine-2-carbonyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114457-94-2 | |
Record name | N-(Pyrazinylcarbonyl)-L-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114457942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Pyrazine-2-carbonyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(PYRAZINYLCARBONYL)-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R67B83S2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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